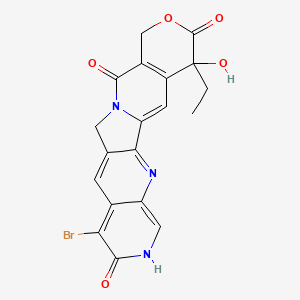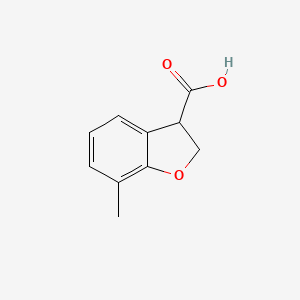![molecular formula C8H12O4 B12311339 7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)
7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is also known for its use in the preparation of potent analgesic compounds and as a building block in the synthesis of tritium-labeled probes for the autoradiography study of the dopamine reuptake complex .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one involves the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol in the presence of water, 1-butyl-3-methylimidazolium hydrogen sulfate, and 1-ethylimidazolium tetrafluoroborate. The reaction is carried out by heating the mixture to 110°C and then to 132°C, followed by cooling and extraction with toluene . The product is then purified using a chromatography column containing silica gel and recrystallized from heptane .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one has a wide range of scientific research applications:
Medicine: Its derivatives are explored for their potential therapeutic effects, including analgesic properties.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. For example, in the context of dopamine reuptake studies, it may interact with dopamine transporters and influence neurotransmitter levels . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: This compound is structurally similar but contains a hydroxyl group instead of a ketone.
1,4-Dioxa-8-azaspiro[4.5]decan-8-one: This compound has a nitrogen atom in the spiro ring, making it distinct in terms of reactivity and applications.
®-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one: This is the enantiomer of the compound, which can have different biological activities and properties.
Uniqueness
7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its ability to act as a building block for various derivatives and its role in dopamine reuptake studies highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C8H12O4 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
7-hydroxy-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C8H12O4/c9-6-1-2-8(5-7(6)10)11-3-4-12-8/h7,10H,1-5H2 |
Clé InChI |
OVTNSAGYNLKXNZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC(C1=O)O)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid, cis](/img/structure/B12311261.png)


![rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12311304.png)


![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12311318.png)
![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)

![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)



![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)](/img/structure/B12311347.png)
